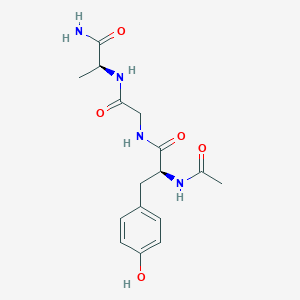

N-Acetyl-L-tyrosylglycyl-L-alaninamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

81543-12-6 |

|---|---|

Molecular Formula |

C16H22N4O5 |

Molecular Weight |

350.37 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C16H22N4O5/c1-9(15(17)24)19-14(23)8-18-16(25)13(20-10(2)21)7-11-3-5-12(22)6-4-11/h3-6,9,13,22H,7-8H2,1-2H3,(H2,17,24)(H,18,25)(H,19,23)(H,20,21)/t9-,13-/m0/s1 |

InChI Key |

OOOMDXDGSLDNHG-ZANVPECISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Strategies for N Acetyl L Tyrosylglycyl L Alaninamide

Solid-Phase Peptide Synthesis (SPPS) for N-Acetyl-L-tyrosylglycyl-L-alaninamide

Fmoc-based SPPS Protocols

The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a prevalent method in SPPS that utilizes the base-labile Fmoc group for temporary protection of the α-amino group of the amino acids. nih.gov The side chains of amino acids, such as the hydroxyl group of tyrosine, are protected by acid-labile groups like tert-butyl (tBu). This orthogonal protection scheme allows for the selective removal of the Nα-protecting group without affecting the side-chain protection or the resin linkage. chempep.com

The synthesis of this compound via the Fmoc protocol would typically involve the following steps:

Resin Selection and Preparation : A Rink Amide resin is commonly used, as its linker is designed to release the synthesized peptide as a C-terminal amide upon cleavage with acid. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

First Amino Acid Coupling : The first amino acid, Fmoc-L-alaninamide, is coupled to the swelled resin.

Fmoc Deprotection : The Nα-Fmoc group is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in DMF, to expose the free amine for the next coupling step. peptide.comyoutube.com The dibenzofulvene by-product is scavenged by piperidine. peptide.com

Second Amino Acid Coupling : The next amino acid, Fmoc-glycine, is activated by a coupling reagent and added to the resin to form the peptide bond.

Repeat Deprotection and Coupling : The deprotection and coupling cycle is repeated for the third amino acid, Fmoc-L-tyrosine(tBu)-OH.

N-Terminal Acetylation : After the final Fmoc deprotection, the N-terminal amine of the tyrosine residue is acetylated, often using acetic anhydride (B1165640) and a base like diisopropylethylamine (DIEA).

Cleavage and Final Deprotection : The completed peptide is cleaved from the resin, and the tert-butyl side-chain protecting group on tyrosine is simultaneously removed. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions. youtube.com

| Step | Procedure | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Resin Swelling | Rink Amide Resin, DMF | Prepare the solid support for synthesis by solvating the polymer chains. |

| 2 | First Coupling | Fmoc-Ala-OH, Coupling Agents (e.g., DIC/HOBt) | Attach the C-terminal amino acid to the resin. |

| 3 | Fmoc Deprotection | 20% Piperidine in DMF | Remove the Fmoc group to expose the N-terminal amine for the next coupling. |

| 4 | Second Coupling | Fmoc-Gly-OH, Coupling Agents | Couple the second amino acid (Glycine) to the growing peptide chain. |

| 5 | Fmoc Deprotection | 20% Piperidine in DMF | Expose the N-terminal amine of the dipeptide. |

| 6 | Third Coupling | Fmoc-Tyr(tBu)-OH, Coupling Agents | Couple the third amino acid (Tyrosine), with its side chain protected. |

| 7 | Fmoc Deprotection | 20% Piperidine in DMF | Expose the final N-terminal amine. |

| 8 | N-Acetylation | Acetic Anhydride, DIEA | Cap the N-terminus with an acetyl group. |

| 9 | Cleavage & Deprotection | TFA, Water, TIS (scavengers) | Cleave the peptide from the resin and remove the Tyr(tBu) side-chain protecting group. |

Boc-based SPPS Protocols and Applications

The tert-Butyloxycarbonyl (Boc) protection strategy, pioneered by R. Bruce Merrifield, represents the classical approach to SPPS. nih.gov In this methodology, the Nα-amino group is protected by the acid-labile Boc group, which is removed with a moderate acid like TFA. peptide.com Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal during the final cleavage step. nih.govpeptide.com

The synthesis of this compound using the Boc protocol would proceed as follows:

Resin Selection : A resin such as p-methylbenzhydrylamine (MBHA) is used to yield a C-terminal amide.

Coupling and Deprotection Cycle : Each cycle involves:

Boc Deprotection : Removal of the Boc group using approximately 50% TFA in dichloromethane (B109758) (DCM). peptide.com

Neutralization : The resulting ammonium (B1175870) salt is neutralized to the free amine using a tertiary amine base, such as DIEA. peptide.com

Coupling : The next Boc-protected amino acid (e.g., Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH) is coupled using an activating agent.

N-Terminal Acetylation : Following the removal of the final Boc group and neutralization, the N-terminus is acetylated.

Final Cleavage : The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like HF or trifluoromethanesulfonic acid (TFMSA). peptide.com This step requires specialized, hazardous-reagent handling equipment. springernature.com

| Feature | Fmoc-based SPPS | Boc-based SPPS |

|---|---|---|

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Reagent | Piperidine (a base) | TFA (a moderate acid) |

| Side-Chain Protection | Acid-labile (e.g., tBu) | Strong acid-labile (e.g., Bzl, 2-Br-Z) |

| Final Cleavage Reagent | TFA (strong acid) | HF or TFMSA (very strong, hazardous acid) |

| Advantages | Milder overall conditions; avoids use of HF. | Can be advantageous for synthesizing hydrophobic or complex peptides. springernature.com |

| Disadvantages | Base-lability of Fmoc can lead to side reactions like aspartimide formation with certain sequences. | Requires specialized equipment for handling hazardous HF; repeated acid treatment can degrade the peptide-resin linkage. |

Optimization of Coupling and Deprotection Strategies

The yield and purity of the synthesized this compound are highly dependent on the efficiency of the coupling and deprotection steps. iris-biotech.de Incomplete reactions at any stage can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. gyrosproteintechnologies.com

Coupling Optimization : The formation of the amide bond is facilitated by activating the carboxylic acid group of the incoming amino acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization and improve efficiency. chempep.com More advanced uronium/aminium salt-based reagents such as HBTU, HATU, and TBTU offer rapid and efficient coupling. researchgate.net The completeness of the coupling reaction can be monitored qualitatively using tests like the Kaiser test, which detects free primary amines on the resin beads. iris-biotech.de If the test is positive, indicating an incomplete reaction, the coupling step can be repeated. iris-biotech.de

Deprotection Optimization : For Fmoc-based synthesis, deprotection times may need to be extended for sequences prone to aggregation. peptide.com The efficiency of Fmoc removal can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct. iris-biotech.de In cases of slow or incomplete deprotection, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, although care must be taken to avoid side reactions. peptide.com For Boc-based synthesis, it is crucial to ensure complete neutralization after TFA treatment to enable the subsequent coupling reaction. peptide.com

Scalability Considerations in this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several challenges. gappeptides.com While SPPS is amenable to automation, its scalability can be limited by factors such as the mechanical stability and loading capacity of the resin, the cost of raw materials, and the large volumes of solvents and reagents required, which also generates significant chemical waste. gappeptides.comamericanpeptidesociety.org

Key considerations for large-scale SPPS include:

Process Economics : The high cost of protected amino acids, coupling reagents, and high-purity solvents is a major factor.

Equipment : Large-scale synthesis requires specialized reactors that can handle kilograms of resin and ensure efficient mixing and heat transfer. gappeptides.com

Waste Management : The disposal of large quantities of solvent and chemical waste must be managed in an environmentally responsible and cost-effective manner. gappeptides.com

Process Automation : Automation and digitalization of the SPPS process can enhance efficiency, ensure batch-to-batch consistency, and reduce operating times for large-scale manufacturing. bachem.com

Solution-Phase Peptide Synthesis (SPS) for this compound

Solution-phase peptide synthesis (SPS), also known as liquid-phase synthesis, is the classical method where all reactions are carried out in a homogeneous solution. core.ac.uk Unlike SPPS, SPS requires the purification of the intermediate peptide after each coupling step, typically through extraction, precipitation, or chromatography. americanpeptidesociety.org

A potential SPS strategy for this compound could involve a stepwise or fragment condensation approach. For instance, N-acetyl-L-tyrosine could be coupled with glycine (B1666218) methyl ester, followed by saponification and subsequent coupling to L-alaninamide. The main advantage of SPS is its scalability; it is not limited by resin loading capacity and is often preferred for the industrial production of shorter peptides. americanpeptidesociety.org However, the process can be more time-consuming and labor-intensive due to the required intermediate purification steps. americanpeptidesociety.org

Chemoenzymatic Synthesis Approaches Relevant to this compound

Chemoenzymatic Peptide Synthesis (CEPS) combines chemical synthesis with the use of enzymes to form peptide bonds. This approach leverages the high specificity and stereoselectivity of enzymes, which can operate under mild, aqueous conditions and often without the need for side-chain protecting groups. bachem.com

Advanced Purification Techniques for Synthetic this compound

Following synthesis and cleavage from the solid support, the crude this compound product exists as a mixture containing the target peptide along with various impurities. These impurities can include truncated sequences (peptides missing one or more amino acids), deletion sequences, and byproducts from side reactions involving protecting groups and scavenger reagents. Therefore, a robust purification step is essential to isolate the desired compound to a high degree of purity. researchgate.net

The most powerful and widely used technique for the purification of synthetic peptides is High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC). springernature.comamericanpeptidesociety.org RP-HPLC separates molecules based on their relative hydrophobicity. researchgate.net

The crude peptide, dissolved in an appropriate solvent, is injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with C8 or C18 alkyl chains. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used to elute the components. A gradient elution is commonly employed, where the concentration of the organic solvent is gradually increased over time. scispace.com This causes the components to elute from the column in order of increasing hydrophobicity. The target peptide, this compound, will have a characteristic retention time under specific chromatographic conditions, allowing for its separation from more hydrophilic (e.g., truncated sequences) and potentially more hydrophobic impurities. Trifluoroacetic acid (TFA) is often added to the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape and resolution by acting as an ion-pairing agent. nih.gov

The table below outlines a typical set of parameters for the preparative RP-HPLC purification of a synthetic peptide like this compound.

| Parameter | Typical Specification | Purpose |

| Technique | Preparative Reversed-Phase HPLC | High-resolution separation based on hydrophobicity. scispace.com |

| Stationary Phase (Column) | C18-bonded silica (5-10 µm particle size) | Provides a nonpolar surface for hydrophobic interactions. researchgate.net |

| Mobile Phase A | 0.1% TFA in Water | The primary aqueous solvent. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier used to elute the peptide. |

| Elution Method | Linear Gradient | Gradually increases the concentration of Mobile Phase B to elute components based on hydrophobicity. |

| Example Gradient | 5% to 65% B over 30 minutes | A typical range for eluting small to medium-sized peptides. |

| Detection | UV Absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm is specific for the tyrosine residue. |

| Fraction Collection | Automated Fraction Collector | Collects eluent in separate tubes based on the detector signal. |

After purification, the collected fractions containing the pure peptide are typically analyzed by analytical RP-HPLC to confirm their purity. The fractions meeting the desired purity specification (often >95% or >98%) are pooled together. The final step is the removal of the mobile phase solvents and TFA, which is usually accomplished by lyophilization (freeze-drying), yielding the final product as a white, fluffy powder. researchgate.net

In addition to RP-HPLC, other chromatographic techniques can be employed as complementary or alternative methods. Solid-Phase Extraction (SPE) using a reverse-phase sorbent can be a rapid, economical method for preliminary purification or desalting of the crude peptide before the final HPLC step. nih.gov Ion-exchange chromatography (IEX), which separates molecules based on net charge, can also be a valuable tool, especially for peptides where impurities have different charge states from the target compound. scispace.com

Advanced Analytical Characterization of N Acetyl L Tyrosylglycyl L Alaninamide Structure and Conformation

Spectroscopic Analysis for Primary and Secondary Structure Determination

Spectroscopic techniques are fundamental in determining the primary and secondary structural features of N-Acetyl-L-tyrosylglycyl-L-alaninamide. These methods provide insights into the covalent bonding, functional groups, and local conformational states of the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for obtaining detailed atomic-level information about the structure and dynamics of molecules in solution. For this compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be employed to confirm its primary structure and probe its solution-state conformation.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number and type of hydrogen atoms present in the molecule. Key expected signals would include those from the N-acetyl methyl group, the alpha-protons of each amino acid residue, the methylene (B1212753) protons of the glycine (B1666218) residue, the side-chain protons of tyrosine and alanine (B10760859), and the amide protons of the peptide bonds and the C-terminal alaninamide. The chemical shifts of the amide protons are particularly sensitive to hydrogen bonding and, therefore, can provide initial insights into the peptide's secondary structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments in the molecule. Signals corresponding to the carbonyl carbons of the acetyl group and the peptide bonds, the alpha-carbons of the amino acid residues, and the carbons of the side chains would be observed. The chemical shifts of the alpha and beta carbons are sensitive to the local backbone conformation (φ and ψ dihedral angles).

Illustrative ¹H and ¹³C NMR Chemical Shift Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-Acetyl (CH₃) | 1.8 - 2.2 | 20 - 25 |

| N-Acetyl (C=O) | - | 170 - 175 |

| Tyrosine (α-H) | 4.2 - 4.7 | 55 - 60 |

| Tyrosine (β-CH₂) | 2.8 - 3.2 | 35 - 40 |

| Tyrosine (Aromatic) | 6.7 - 7.2 | 115 - 135 |

| Tyrosine (Phenolic OH) | 9.0 - 10.0 | 155 - 160 |

| Glycine (α-CH₂) | 3.8 - 4.2 | 40 - 45 |

| Alanine (α-H) | 4.0 - 4.5 | 50 - 55 |

| Alanine (β-CH₃) | 1.2 - 1.6 | 15 - 20 |

| Peptide Amide (NH) | 7.5 - 8.5 | - |

| Alaninamide (NH₂) | 7.0 - 8.0 | - |

| Peptide Carbonyls (C=O) | - | 170 - 175 |

Note: This data is illustrative and based on typical values for amino acid residues in peptides. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecule's functional groups. These techniques are particularly sensitive to the secondary structure of peptides.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by characteristic amide bands. The Amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching of the peptide bonds, is highly sensitive to the secondary structure (e.g., β-turns, random coil). The Amide II band (1500-1600 cm⁻¹), resulting from N-H bending and C-N stretching, also provides conformational information.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. The Amide I and Amide III (1200-1300 cm⁻¹) bands in the Raman spectrum are also sensitive to conformation. The vibrations of the tyrosine aromatic ring can serve as an internal probe of its local environment.

Illustrative Vibrational Band Assignments:

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide I (C=O stretch) | 1630 - 1680 | 1630 - 1680 |

| Amide II (N-H bend, C-N stretch) | 1510 - 1560 | - |

| Amide III | 1230 - 1300 | 1230 - 1300 |

| Tyrosine Ring (C=C stretch) | 1500 - 1615 | 1500 - 1615 |

| N-H Stretch | 3200 - 3400 | 3200 - 3400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

Note: This data is illustrative. The exact positions of the amide bands are dependent on the specific secondary structure adopted by the peptide.

Mass Spectrometry (MS) for Molecular Integrity and Purity

Mass spectrometry is a crucial technique for verifying the molecular weight and primary sequence of this compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to sequence the peptide. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a series of fragment ions (b- and y-ions) would be generated. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the sequence Tyr-Gly-Ala.

Illustrative Mass Spectrometry Fragmentation Data:

| Ion Type | Sequence Fragment | Expected m/z |

| [M+H]⁺ | Ac-Tyr-Gly-Ala-NH₂ | 379.19 |

| b₁ | Ac-Tyr | 206.08 |

| b₂ | Ac-Tyr-Gly | 263.10 |

| y₁ | Ala-NH₂ | 89.07 |

| y₂ | Gly-Ala-NH₂ | 146.09 |

Note: The m/z values are for the monoisotopic masses of the protonated ions.

X-ray Crystallography for High-Resolution Three-Dimensional Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Obtaining a high-quality crystal of this compound would allow for the determination of its crystal structure.

This analysis would provide accurate bond lengths, bond angles, and torsion angles. Crucially, it would reveal the peptide's backbone conformation (φ and ψ angles for each residue), the orientation of the side chains, and any intramolecular hydrogen bonds that stabilize the structure. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state assembly of the peptide. While no crystal structure for this specific tripeptide has been reported in publicly available databases, such a study would be invaluable for understanding its preferred conformation.

Biophysical Techniques for Conformational Stability

Biophysical techniques are employed to investigate the conformational stability of this compound in solution. These methods can probe how the peptide's structure is affected by changes in environmental conditions such as temperature or solvent composition.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) would indicate the presence of ordered structures like β-turns or a predominantly random coil conformation. Thermal or chemical denaturation studies monitored by CD could provide information on the stability of any folded structures.

Differential Scanning Calorimetry (DSC): DSC can be used to measure the thermal stability of the peptide. If this compound adopts a stable, folded conformation, DSC could detect a thermal transition corresponding to its unfolding, providing thermodynamic parameters such as the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Computational Studies and Molecular Modeling of N Acetyl L Tyrosylglycyl L Alaninamide

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics. For a peptide such as N-Acetyl-L-tyrosylglycyl-L-alaninamide, MD simulations could elucidate the flexibility of the peptide backbone, the accessible conformations of the amino acid side chains, and the influence of solvent on its structure. However, a comprehensive search of scientific databases did not reveal any specific MD simulation studies conducted on this compound. While general methodologies for MD simulations of peptides are well-established, specific force field parameters, simulation times, and analyses of conformational ensembles for this particular compound are not available.

Quantum Chemical Calculations for Electronic Properties and Intermolecular Interactions

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and non-covalent interactions of molecules with high accuracy. Such calculations for this compound would be valuable for understanding its charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the nature of its interactions with other molecules. Despite the utility of methods like Density Functional Theory (DFT) for studying peptides, no specific quantum chemical studies focusing on the electronic properties or intermolecular interactions of this compound have been published.

Potential Energy Surface (PES) Mapping and Conformational Sampling

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule, identifying stable conformers (local minima) and the transition states that connect them. For this compound, a detailed PES would provide a comprehensive understanding of its conformational preferences. Methodologies for PES mapping of small peptides exist, but no studies have specifically mapped the potential energy surface or performed extensive conformational sampling for this compound.

Homology Modeling and De Novo Structure Prediction of Peptide Analogs

Homology modeling and de novo structure prediction are computational techniques used to predict the three-dimensional structure of proteins and peptides. Homology modeling relies on the known structure of a related molecule, while de novo methods predict the structure from the amino acid sequence alone. A search for structural studies of this compound or its close analogs did not yield any results where these methods were applied. Therefore, there are no publicly available predicted three-dimensional structures for this peptide or its analogs based on these computational approaches.

Ligand-Peptide Docking and Binding Affinity Predictions

Ligand-peptide docking is a computational method used to predict the binding mode and affinity of a small molecule (ligand) to a peptide. This is a crucial tool in drug discovery and design. For this compound, docking studies could identify potential binding partners and predict the strength of these interactions. However, no specific ligand-peptide docking studies or binding affinity predictions involving this compound have been reported in the scientific literature.

Structure Activity Relationship Sar Investigations of N Acetyl L Tyrosylglycyl L Alaninamide and Its Peptide Derivatives

Impact of N-Terminal Acetylation on Peptide Activity

N-terminal acetylation, the addition of an acetyl group to the N-terminus of a peptide, is a common modification that can significantly influence the peptide's biological properties. This modification neutralizes the positive charge of the N-terminal amino group, which can have profound effects on the peptide's stability, conformation, and interaction with biological targets. nih.gov

One of the primary benefits of N-terminal acetylation is the enhancement of peptide stability. By blocking the N-terminal amino group, the peptide becomes more resistant to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This increased stability can lead to a longer biological half-life and prolonged activity. For instance, studies on various peptides have shown that N-terminal acetylation can significantly improve their resistance to proteolytic degradation in human plasma. nih.gov

The removal of the N-terminal positive charge can also alter the peptide's binding affinity for its receptor or target enzyme. For some peptides, this charge neutralization is crucial for fitting into a hydrophobic binding pocket. The acetyl group itself can also participate in hydrogen bonding or van der Waals interactions within the binding site, further influencing affinity and specificity. The impact of N-terminal acetylation is, however, context-dependent and needs to be evaluated for each specific peptide.

Table 1: Effect of N-Terminal Modification on the Stability of a Model Peptide

| Modification | N-Terminal Group | Relative Stability (%) |

| Unmodified | -H | 100 |

| Acetylated | -COCH₃ | >700 |

| Formylated | -CHO | >500 |

| Propionylated | -COCH₂CH₃ | >800 |

This table illustrates the generalized impact of N-terminal modifications on peptide stability, based on principles of peptide chemistry. The values are representative and intended to show the trend of increased stability with N-terminal capping.

Role of L-Tyrosine, Glycine (B1666218), and L-Alaninamide Residues in Functional Modulation

The L-tyrosine residue, with its phenolic side chain, is often a key contributor to the biological activity of peptides. The hydroxyl group on the aromatic ring can act as a hydrogen bond donor or acceptor, which is crucial for receptor binding and molecular recognition. Furthermore, the tyrosine side chain is known to be involved in antioxidant activities by donating a hydrogen atom to scavenge free radicals. The aromatic ring can also engage in π-π stacking interactions with aromatic residues in a receptor's binding site, contributing to the binding affinity.

Glycine , the simplest amino acid with only a hydrogen atom as its side chain, imparts significant conformational flexibility to the peptide backbone. This flexibility can be advantageous, allowing the peptide to adopt various conformations to fit into a binding site. However, in some cases, this flexibility can be detrimental if a more rigid conformation is required for optimal activity. The role of glycine is often to act as a spacer or a hinge region within a peptide sequence. nih.gov

The L-alaninamide residue at the C-terminus is another important feature. C-terminal amidation, in general, neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's stability against carboxypeptidases. frontiersin.org This modification can also be critical for biological activity, as the amide group may participate in hydrogen bonding interactions with the target receptor that would not be possible with a free carboxylate. The methyl side chain of alanine (B10760859) is small and non-polar, which can influence the peptide's interaction with hydrophobic pockets in its target.

Conformational Determinants of Biological Recognition

The flexibility introduced by the glycine residue allows for a wide range of possible conformations. Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR), can be used to study the preferred conformations of this peptide in different environments. It is likely that the peptide exists as an ensemble of different conformations in solution, with one or a few being the "active" conformation that binds to the biological target.

The interactions between the side chains of the amino acids, as well as interactions between the side chains and the peptide backbone, play a significant role in stabilizing certain conformations. For example, the aromatic ring of tyrosine can interact with the peptide backbone, influencing the local structure. The N-terminal acetyl group and the C-terminal alaninamide can also form intramolecular hydrogen bonds, which would further restrict the conformational freedom of the peptide and favor a more defined structure.

Rational Design of N-Acetyl-L-tyrosylglycyl-L-alaninamide Analogs for SAR Probing

The rational design of analogs of this compound is a systematic approach to probe its structure-activity relationship. This involves making specific, well-thought-out modifications to the peptide and evaluating the impact of these changes on its biological activity.

One common strategy is to perform an "alanine scan," where each amino acid residue is systematically replaced with alanine. This helps to identify which residues are critical for activity. For example, replacing tyrosine with alanine would likely lead to a significant loss of activity if the phenolic side chain is essential for receptor binding or antioxidant function.

Other modifications could include:

Substituting L-tyrosine with other aromatic amino acids (e.g., phenylalanine, tryptophan) to probe the importance of the hydroxyl group.

Replacing glycine with more rigid amino acids (e.g., alanine, proline) to investigate the role of conformational flexibility.

Modifying the C-terminal amide to other amides (e.g., glycinamide, ethylamide) or a free carboxylate to understand the importance of the alaninamide moiety.

Altering the N-terminal acetyl group to other acyl groups of varying size and hydrophobicity to optimize interactions with the binding pocket.

The data obtained from these analogs can be used to build a comprehensive SAR model for this compound, which can guide the design of new compounds with improved properties. chemrxiv.org

Table 2: Hypothetical SAR Data for Analogs of this compound

| Analog | Position 1 | Position 2 | Position 3 | Relative Activity (%) |

| Parent Peptide | N-Ac-Tyr | Gly | Ala-NH₂ | 100 |

| Analog 1 | N-Ac-Phe | Gly | Ala-NH₂ | 50 |

| Analog 2 | N-Ac-Tyr | Ala | Ala-NH₂ | 80 |

| Analog 3 | N-Ac-Tyr | Gly | Gly-NH₂ | 90 |

| Analog 4 | Tyr | Gly | Ala-NH₂ | 20 |

| Analog 5 | N-Ac-Tyr | Gly | Ala-OH | 30 |

This table presents hypothetical data to illustrate the principles of SAR studies. The relative activities are not based on actual experimental results for this specific compound but are representative of potential outcomes from analog design.

In Vitro Biological Interactions and Functional Studies of N Acetyl L Tyrosylglycyl L Alaninamide

Enzymatic Substrate Specificity and Recognition

Interactions with Glycoside Hydrolases and Cellulases

There is no available research documenting the interaction of N-Acetyl-L-tyrosylglycyl-L-alaninamide with glycoside hydrolases or cellulases. Glycoside hydrolases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. wikipedia.orgcazypedia.org Their substrates are typically carbohydrates or glycoconjugates. wikipedia.org Given that this compound is a peptide, it is not an expected substrate for these enzyme classes.

Investigation of Protease Susceptibility and Cleavage Sites

Specific studies on the susceptibility of this compound to various proteases and the identification of its potential cleavage sites have not been reported in the scientific literature. Proteases are enzymes that catalyze the breakdown of proteins and peptides into smaller polypeptides or single amino acids. The susceptibility of a peptide to a specific protease is determined by its amino acid sequence. Without experimental data, any discussion of potential cleavage sites within this compound would be purely speculative.

Protein-Peptide Interaction Profiling in Cell-Free Systems

There are no published studies that have profiled the interaction of this compound with other proteins in cell-free systems. Such studies are crucial for understanding the potential biological roles of a peptide, including its involvement in signaling pathways or as a component of larger protein complexes. The lack of data in this area means that the binding partners and interaction networks of this specific peptide remain unknown.

Mechanistic Insights from In Vitro Assays

No mechanistic studies using in vitro assays have been conducted to elucidate the functional role of this compound. In vitro assays are essential for determining the specific biochemical and cellular functions of a molecule. Without such studies, the mechanism of action of this compound cannot be described.

Post-Translational Processing and Modification in Recombinant Systems

Information regarding the post-translational processing and modification of this compound in recombinant systems is not available. The production of recombinant therapeutic proteins often involves complex post-translational modifications that are critical for their bioactivity and stability. nih.govresearchgate.net N-terminal acetylation, the addition of an acetyl group to the N-terminal amino acid, is a common co-translational modification in eukaryotes. nih.govthermofisher.com However, specific details regarding the biosynthesis or further modification of this compound in any recombinant system have not been documented.

Enzymatic Degradation and Metabolic Fate of N Acetyl L Tyrosylglycyl L Alaninamide

Identification of Degradative Enzymes and Pathways

The metabolic breakdown of N-Acetyl-L-tyrosylglycyl-L-alaninamide is initiated by the cleavage of its peptide bonds and the removal of the N-terminal acetyl group. This process is carried out by several classes of enzymes, each with specific targets within the tripeptide's structure.

The internal peptide bonds, Tyr-Gly and Gly-Ala, are susceptible to hydrolysis by peptidases. Endopeptidases, such as chymotrypsin (B1334515), are known to preferentially cleave peptide bonds at the C-terminus of aromatic amino acids like tyrosine. pearson.comexpasy.org Therefore, chymotrypsin or similar enzymes could cleave the Tyr-Gly bond. Other endopeptidases and exopeptidases can hydrolyze the Gly-Ala bond. nih.govnih.gov

The degradation pathway likely involves a sequential enzymatic action. One possible pathway begins with an endopeptidase cleaving the Tyr-Gly bond, releasing N-Acetyl-L-tyrosine and the dipeptide glycyl-L-alaninamide. Subsequently, a dipeptidase would cleave the glycyl-L-alaninamide into glycine (B1666218) and L-alaninamide.

Alternatively, an enzyme like Acylpeptide hydrolase (APEH) could initiate the process. nih.govwikipedia.org APEH is an exopeptidase that removes an N-acylated amino acid from the N-terminus of a peptide. nih.gov This would release N-Acetyl-L-tyrosine and the dipeptide glycyl-L-alaninamide.

The C-terminal alaninamide is likely converted to alanine (B10760859) by an amidase, an enzyme that hydrolyzes amide bonds. The final step in the complete breakdown of the N-terminal portion is the deacetylation of N-Acetyl-L-tyrosine, a process discussed in detail in section 7.4.

Metabolite Identification from Peptide Degradation

Based on the enzymatic pathways described, the degradation of this compound is expected to produce a series of smaller molecules. The primary metabolites resulting from the initial cleavage of the peptide backbone are:

N-Acetyl-L-tyrosine

Glycyl-L-alaninamide

Glycine

L-alaninamide

Further enzymatic action on these initial metabolites would lead to the formation of the final constituent molecules:

Acetic acid

L-tyrosine

L-alanine

The identification of these metabolites is crucial for understanding the complete metabolic fate of the parent compound. The metabolic journey of the resulting amino acids, L-tyrosine and L-alanine, would then follow their well-established catabolic pathways in the body. nih.govlibretexts.org

In Vitro Enzymatic Stability Studies of this compound

In vitro studies are essential for determining the stability of a peptide in a biological environment, such as human plasma, which contains a multitude of degradative enzymes. The N-terminal acetylation of peptides is a known strategy to enhance their proteolytic stability. nih.govresearchgate.net

Studies on similar N-acetylated peptides have shown that this modification can significantly increase their half-life in human plasma compared to their non-acetylated counterparts. nih.gov For instance, research on self-assembling peptides has demonstrated that N-terminal acetylation can considerably increase their stability against non-specific proteolysis. nih.gov

While specific data for this compound is not available, the stability of similar peptides in human plasma provides a basis for estimation. The table below, derived from studies on other acetylated and non-acetylated peptides, illustrates the general trend of increased stability with N-terminal acetylation. nih.gov

| Peptide | N-Terminal Status | Half-life in Human Plasma (hours) |

|---|---|---|

| Anionic Peptide 1 | Non-acetylated | < 0.5 |

| Anionic Peptide 1 | Acetylated | 8.64 |

| Anionic Peptide 2 | Non-acetylated | < 0.5 |

| Anionic Peptide 2 | Acetylated | 20.7 |

| Cationic Peptide 1 | Non-acetylated | < 0.5 |

| Cationic Peptide 1 | Acetylated | < 0.5 |

Based on these findings, it is anticipated that this compound would exhibit greater stability in vitro compared to its non-acetylated form, tyrosylglycyl-L-alaninamide. This increased stability is attributed to the acetyl group protecting the N-terminus from degradation by aminopeptidases.

Role of Deacetylation in Peptide Metabolism

Deacetylation is a pivotal step in the metabolism of this compound, as it is necessary for the final breakdown and utilization of the tyrosine residue. This process is primarily catalyzed by a class of enzymes known as aminoacylases (or acylases). wikipedia.orgrsc.org

Aminoacylases are hydrolases that specifically cleave the N-acyl group from N-acylated amino acids. wikipedia.orgrsc.org In the context of this tripeptide's metabolism, once N-Acetyl-L-tyrosine is cleaved from the peptide chain, it becomes a substrate for an aminoacylase.

There are different types of aminoacylases with varying substrate specificities. Aminoacylase 3 (AA3), for example, shows a preference for deacetylating Nα-acetylated aromatic amino acids, including N-acetyl-L-tyrosine. nih.gov The enzyme catalyzes the hydrolysis of N-Acetyl-L-tyrosine to yield L-tyrosine and acetate (B1210297). nih.gov

The deacetylation step is crucial because it liberates the free amino acid L-tyrosine, which can then enter the body's amino acid pool to be used for protein synthesis or be further metabolized. libretexts.org The acetate produced can also be utilized in various metabolic pathways, such as the citric acid cycle.

The sequential action of peptidases and aminoacylases ensures the complete breakdown of this compound into its fundamental components, allowing for their absorption and utilization by the body.

N Acetyl L Tyrosylglycyl L Alaninamide As a Research Tool and Probe in Chemical Biology

Application in Peptide Engineering and Design

In the field of peptide engineering, the design of a molecule like N-Acetyl-L-tyrosylglycyl-L-alaninamide involves deliberate choices to confer specific properties. The terminal modifications are crucial in this regard. N-terminal acetylation and C-terminal amidation are standard strategies to neutralize the terminal charges of a peptide. lifetein.comlifetein.com This uncharged state makes the peptide more closely resemble a segment within a larger native protein, which can be critical for biological activity. lifetein.com

These modifications also significantly increase the metabolic stability of the peptide. The acetyl and amide caps (B75204) protect the peptide from degradation by exopeptidases, such as aminopeptidases and carboxypeptidases, which require free N- and C-termini, respectively. lifetein.com This enhanced resistance to enzymatic breakdown prolongs the peptide's half-life in biological systems, making it a more reliable tool for in vitro and in vivo studies. lifetein.com

The synthesis of such modified tripeptides can be accomplished through solid-phase peptide synthesis (SPPS). google.com In this process, the C-terminal amino acid (alanine) is first attached to a resin. Subsequent amino acids (glycine, then tyrosine) are added sequentially. The N-terminal acetylation is typically performed as the final step on the resin before the peptide is cleaved and purified. lifetein.com The specific sequence—Tyrosine-Glycine-Alanine—can be engineered as a recognition motif or a structural element within a larger peptide design. For instance, tripeptide sequences are known to be effective and minimal biological recognition signals. researchgate.net

Use as a Substrate for Enzyme Activity Assays

The presence of a tyrosine residue makes this compound a potential substrate for a variety of enzymes. Tyrosine and tyrosine-containing peptides are well-known substrates for enzymes involved in oxidation and other post-translational modifications. nih.gov

Notably, it can serve as a substrate for tyrosinase, an enzyme that catalyzes the oxidation of phenols, such as the side chain of tyrosine. mdpi.comrsc.org In an assay, the enzymatic activity of tyrosinase can be monitored by measuring the formation of oxidation products over time. rsc.org The peptide's stability, conferred by its terminal caps, ensures that it is not degraded by other proteases that might be present in a complex biological sample, allowing for a more specific measurement of the target enzyme's activity. lifetein.com

Furthermore, the phenolic group of tyrosine is known to facilitate electron transfer, making tyrosine-rich peptides potential players in redox reactions. nih.gov This tripeptide could be used to probe the activity of various oxidoreductases. In such assays, the peptide acts as a specific substrate, and its conversion to a product can be quantified, often through spectrophotometric or fluorometric methods, to determine enzyme kinetics.

| Enzyme Class | Potential Assay Application | Detection Method |

| Tyrosinases | Measuring oxidation of the tyrosine residue to dopaquinone. | Spectrophotometry (monitoring product formation) |

| Oxidoreductases | Probing redox activity involving the tyrosine side chain. | Electrochemical or fluorescence-based methods |

| Protein Kinases | Investigating phosphorylation of the tyrosine hydroxyl group (if kinase recognition motif is present). | Radiometric assays or antibody-based detection |

Integration into Cell-Free Biosynthesis Systems for Modified Proteins

Cell-free biosynthesis systems offer a powerful platform for the production of proteins and peptides, including those with non-canonical or modified amino acids. mdpi.comnih.gov These in vitro systems avoid the constraints of a living cell, allowing for direct manipulation of the reaction environment and the incorporation of unique building blocks. mdpi.com

This compound, as a pre-synthesized and stable tripeptide, could be integrated into such systems in several ways. While cell-free systems can synthesize peptides from scratch, they can also be used to ligate or conjugate smaller peptide fragments. More relevantly, the principles guiding its design are directly applicable to cell-free synthesis. For example, recent advancements in cell-free platforms have enabled the incorporation of N-terminal acetyl moieties during protein synthesis, expanding the complexity of molecules that can be produced. mdpi.com

The utility of cell-free systems lies in their ability to rapidly prototype and produce peptide variants. One could use a cell-free system to generate a library of peptides where the Tyr-Gly-Ala motif is embedded, allowing for high-throughput screening of biological activity. This approach accelerates the discovery of novel peptide-based therapeutics and diagnostics.

Development as a Scaffold for Mimetic Design

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. benthamscience.com Tripeptides are particularly valuable as starting points or scaffolds for peptidomimetic design because they often represent the minimal sequence required for biological recognition and activity. researchgate.netacs.org

The this compound structure can serve as a foundational scaffold. The spatial arrangement of the side chains of tyrosine, glycine (B1666218), and alanine (B10760859) can be mimicked by non-peptide organic structures. nih.gov The glycine residue, lacking a side chain, often imparts conformational flexibility, which can be constrained in a mimetic design to lock the molecule into a bioactive conformation. For instance, the sequence could be part of a β-turn, a common secondary structure motif that peptidomimetic scaffolds are often designed to replicate. nih.gov

The process involves identifying the key pharmacophoric elements—the tyrosine phenol (B47542) ring, the alanine methyl group, and the peptide backbone hydrogen bonding groups—and arranging them on a more rigid, non-peptidic framework. benthamscience.comh1.co This approach can lead to the development of small molecules that retain the biological activity of the original peptide but with the advantages of a traditional drug-like molecule.

| Component | Role in Mimetic Design |

| N-Acetyl Group | Mimics the preceding peptide bond in a larger protein; provides a neutral cap. lifetein.com |

| L-Tyrosine | Provides a key phenolic side chain for receptor interaction or enzymatic recognition. |

| Glycine | Confers conformational flexibility; often found in turn structures targeted for mimicry. researchgate.net |

| L-Alanine | Small hydrophobic side chain contributing to binding interactions. |

| C-Amide Group | Mimics the subsequent peptide bond; provides a neutral cap and enhances stability. lifetein.comlifetein.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Acetyl-L-tyrosylglycyl-L-alaninamide in a laboratory setting?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu protection strategies. Glycine and alanine residues require careful coupling due to steric hindrance. Solution-phase synthesis may be used for small-scale production, but purity must be rigorously monitored via HPLC . For acetylated termini, post-synthetic acetylation using acetic anhydride in basic conditions is recommended, followed by purification via reverse-phase HPLC.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with a C18 column and UV detection (λ = 280 nm for tyrosine residue). Gradient elution (5–95% acetonitrile in 0.1% TFA) is effective .

- Structure : Confirm via ESI-TOF mass spectrometry (expected [M+H]+ ~ 396.4 Da) and ¹H/¹³C NMR. NIST databases provide reference spectra for acetylated peptides .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. Avoid skin contact; if exposure occurs, wash with soap and water immediately. Store at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize solid-phase synthesis of this compound to improve yield and reduce side products?

- Methodological Answer :

- Coupling Efficiency : Use HOBt/DIC as coupling reagents for glycine and alanine to minimize racemization. Double couplings are recommended for sterically challenging residues .

- Side Products : Monitor for deletion sequences using LC-MS. Trifluoroacetic acid (TFA) cleavage should be limited to 2 hours to prevent tyrosine oxidation .

Q. What strategies are effective in resolving contradictory findings regarding the biological activity of this compound across different studies?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 25°C). Use internal controls like known agonists/antagonists .

- Data Interpretation : Apply non-targeted analysis (NTA) workflows to distinguish isomers or degradation products that may confound activity results. Cross-validate with orthogonal methods (e.g., SPR vs. ELISA) .

Q. How do storage conditions (pH, temperature) affect the stability of this peptide, and how can degradation products be monitored?

- Methodological Answer :

- Stability : At pH < 5, the acetyl group may hydrolyze; lyophilized peptides stored at -80°C show >95% stability over 12 months. In solution, add 0.01% sodium azide to prevent microbial growth .

- Degradation Monitoring : Use LC-MS/MS to detect deamidation (asparagine/glutamine residues) or oxidation (tyrosine). Quantify via peak area normalization against fresh standards .

Q. What advanced analytical techniques are recommended for detecting low-concentration impurities in synthesized batches?

- Methodological Answer :

- Impurity Profiling : Employ high-resolution mass spectrometry (HRMS, Q-TOF) with data-dependent acquisition (DDA) to identify impurities at <0.1% levels. Pair with charged aerosol detection (CAD) for non-UV-active contaminants .

- Isomer Discrimination : Use ion-mobility spectrometry (IMS) coupled with LC-MS to separate diastereomers or conformers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent Systems : Test solubility in DMSO, PBS, and methanol using dynamic light scattering (DLS) to assess aggregation. Note that acetylated peptides may exhibit lower aqueous solubility than non-acetylated analogs .

- Documentation : Report exact pH, ionic strength, and temperature conditions to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.